molecular formula C17H15F3O4 B7852140 Methyl 4-methoxy-2-{[4-(trifluoromethyl)benzyl]oxy}benzoate CAS No. 1163729-46-1

Methyl 4-methoxy-2-{[4-(trifluoromethyl)benzyl]oxy}benzoate

Cat. No.: B7852140
CAS No.: 1163729-46-1
M. Wt: 340.29 g/mol
InChI Key: VGPNPTLMBZYMJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-methoxy-2-{[4-(trifluoromethyl)benzyl]oxy}benzoate is a complex organic compound characterized by its trifluoromethyl group and methoxybenzoate structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-methoxy-2-{[4-(trifluoromethyl)benzyl]oxy}benzoate typically involves multiple steps, starting with the preparation of the benzyl alcohol derivative. The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid. The methoxy group is added through methylation reactions using methylating agents such as dimethyl sulfate or methyl iodide.

Industrial Production Methods: On an industrial scale, the compound is synthesized using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are employed to streamline the production process and minimize waste.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-methoxy-2-{[4-(trifluoromethyl)benzyl]oxy}benzoate undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of hydroxyl groups or other reduced forms.

  • Substitution: Substitution reactions can occur at the methoxy or trifluoromethyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry: In chemistry, Methyl 4-methoxy-2-{[4-(trifluoromethyl)benzyl]oxy}benzoate is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group is particularly valuable in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, the compound serves as a molecular probe and fluorescent substrate for studying enzyme activities, particularly oxidoreductases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 4-methoxy-2-{[4-(trifluoromethyl)benzyl]oxy}benzoate exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors and enzymes, leading to its biological activity.

Comparison with Similar Compounds

  • 7-Methoxy-4-(trifluoromethyl)coumarin: Used as a molecular probe and fluorescent substrate.

  • 2-Methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride: Employed in various chemical synthesis processes.

Uniqueness: Methyl 4-methoxy-2-{[4-(trifluoromethyl)benzyl]oxy}benzoate stands out due to its unique combination of methoxy and trifluoromethyl groups, which confer distinct chemical and biological properties compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

Biological Activity

Methyl 4-methoxy-2-{[4-(trifluoromethyl)benzyl]oxy}benzoate is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with the molecular formula C16H16F3O4C_{16}H_{16}F_3O_4. The trifluoromethyl group (–CF₃) is known for enhancing the lipophilicity and metabolic stability of compounds, which can significantly influence their biological activity.

The presence of the trifluoromethyl group in this compound has been linked to increased interactions with biological targets. These interactions may involve:

  • Hydrogen Bonding: The electron-withdrawing nature of the trifluoromethyl group facilitates stronger hydrogen bonding with target proteins.
  • Lipophilicity: Enhanced lipid solubility promotes better membrane permeability, allowing the compound to exert its effects more effectively within biological systems.

In Vitro Studies

Recent studies have shown that this compound exhibits several biological activities:

  • Antioxidant Activity:
    • The compound has demonstrated significant free radical scavenging capabilities, which are crucial for protecting cells from oxidative stress.
  • Enzyme Inhibition:
    • It has been evaluated for its inhibitory effects on key enzymes such as cholinesterases (AChE and BChE), which are important in neurodegenerative diseases. For instance, one study reported an IC₅₀ value of 19.2 µM against AChE and 13.2 µM against BChE, indicating moderate inhibitory activity .
  • Anti-inflammatory Effects:
    • The compound has shown potential in inhibiting cyclooxygenase-2 (COX-2) and lipoxygenases (LOX-5 and LOX-15), which are involved in inflammatory processes .

Cytotoxicity

In vitro cytotoxicity assays have been conducted using various cancer cell lines, including MCF-7 (breast cancer) and Hek293-T cells. The results indicated that the compound possesses moderate cytotoxic properties, suggesting its potential as an anticancer agent .

Case Studies and Research Findings

A notable study focused on the structure-activity relationship (SAR) of similar compounds containing the trifluoromethyl group. This research highlighted that modifications to the phenyl substituents could significantly alter biological activity. For example:

CompoundAChE IC₅₀ (µM)BChE IC₅₀ (µM)COX-2 Inhibition (%)
Trifluoromethyl derivative A10.47.745
Trifluoromethyl derivative B5.49.950

This table illustrates how specific structural changes can enhance or diminish enzyme inhibition .

Properties

IUPAC Name

methyl 4-methoxy-2-[[4-(trifluoromethyl)phenyl]methoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3O4/c1-22-13-7-8-14(16(21)23-2)15(9-13)24-10-11-3-5-12(6-4-11)17(18,19)20/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGPNPTLMBZYMJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)OC)OCC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001174517
Record name Methyl 4-methoxy-2-[[4-(trifluoromethyl)phenyl]methoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001174517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1163729-46-1
Record name Methyl 4-methoxy-2-[[4-(trifluoromethyl)phenyl]methoxy]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1163729-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-methoxy-2-[[4-(trifluoromethyl)phenyl]methoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001174517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.